Defluoro Linezolid

Descripción general

Descripción

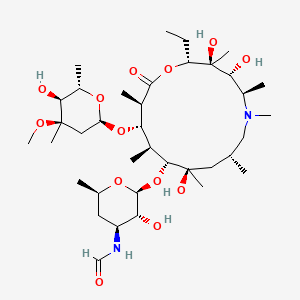

Defluoro Linezolid is a synthetic compound that belongs to the oxazolidinone class of antibiotics . It is characterized by its fluorine atom substitution at the C5 position of the oxazolidinone ring . It is an impurity of Linezolid, which is an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

Synthesis Analysis

Linezolid, the parent compound of Defluoro Linezolid, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .

Molecular Structure Analysis

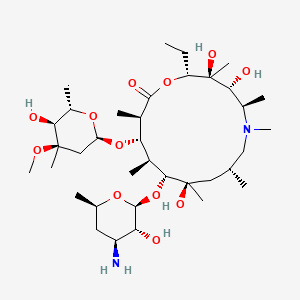

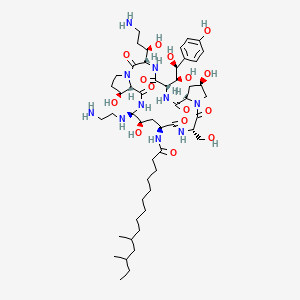

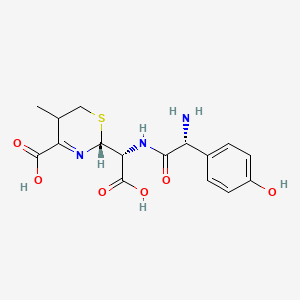

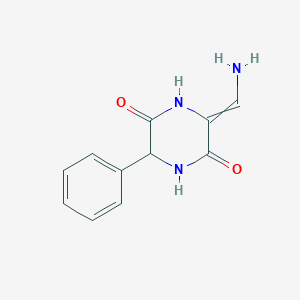

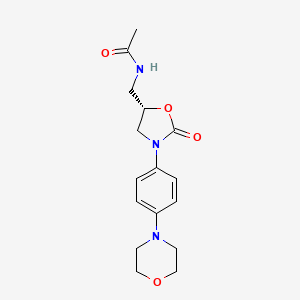

The molecular formula of Defluoro Linezolid is C16H21N3O4 . It has a molecular weight of 319.36 g/mol . The IUPAC name is N - [ [ (5 S )-3- (4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .

Chemical Reactions Analysis

Linezolid, the parent compound of Defluoro Linezolid, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .

Physical And Chemical Properties Analysis

Defluoro Linezolid has a molecular weight of 319.36 g/mol . It has a computed XLogP3-AA value of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Aplicaciones Científicas De Investigación

Antibacterial Activity in Medical Research

Defluoro Linezolid, a derivative of the antibiotic Linezolid, has been studied for its potential antibacterial activity. Research suggests that nano-formulations of Linezolid derivatives may exhibit marked antibacterial effects against various pathogens . This could lead to the development of new treatments for resistant bacterial infections.

Compatibility with Parenteral Nutrition

In critical care settings, the compatibility of medications with parenteral nutrition is vital. Studies have shown that Linezolid and its derivatives can be compatible with various parenteral nutrition mixtures, which is crucial for patients with severe infections who are also receiving nutrition intravenously .

Treatment of Multidrug-Resistant Tuberculosis

Linezolid and its analogs like Defluoro Linezolid are being explored for their role in treating multidrug-resistant tuberculosis (MDR-TB). The pharmacokinetics of these compounds are being studied to optimize dosing and improve treatment outcomes .

Environmental Science: PFAS Destruction

Defluoro Linezolid may play a role in environmental science, particularly in the destruction of per- and polyfluoroalkyl substances (PFAS) in contaminated water. Techniques involving defluorination processes are crucial for removing these harmful substances from the environment .

Pharmaceutical Development

In pharmaceutical development, the study of Linezolid impurities, including Defluoro Linezolid, is important for ensuring the safety and efficacy of the drug. These compounds are used as reference materials in the development and quality control of Linezolid-based medications .

Advancements in Chemistry

The defluorination of fluorinated compounds, including Defluoro Linezolid, represents a significant advancement in chemistry. This process is essential for understanding the environmental impact of fluorinated drugs and for developing methods to mitigate their persistence in nature .

Innovations in Biology

Defluoro Linezolid may contribute to biological innovations, particularly in understanding the mechanisms of drug resistance and the development of new therapeutic strategies. The study of how such compounds interact with biological systems is key to advancing medical science .

Contributions to Material Science

Research into the defluorination of compounds like Defluoro Linezolid has implications for material science. Understanding the properties and behaviors of these compounds can lead to the development of new materials with specific characteristics and applications .

Mecanismo De Acción

Target of Action

Defluoro Linezolid, similar to its parent compound Linezolid, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Defluoro Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . The downstream effect of this action is the inhibition of bacterial growth and reproduction .

Pharmacokinetics

In pediatrics, reducing the dosing interval to 8 hours is suggested . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .

Result of Action

The molecular and cellular effects of Defluoro Linezolid’s action are primarily the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth and reproduction . In addition, Linezolid has been found to have immunomodulatory effects, suppressing the phagocytic ability, cytokine synthesis, and secretion of immune cells . These effects may also apply to Defluoro Linezolid.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUDKGFPUHLJBJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658120 | |

| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

556801-15-1 | |

| Record name | Desfluorolinezolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROLINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.